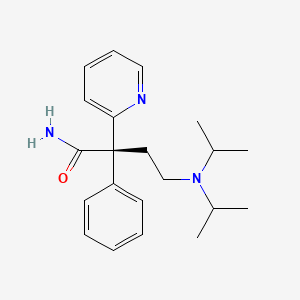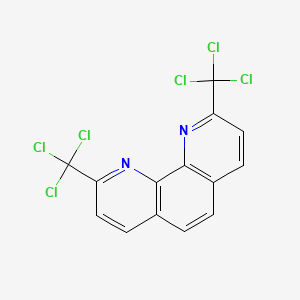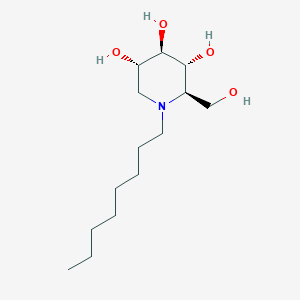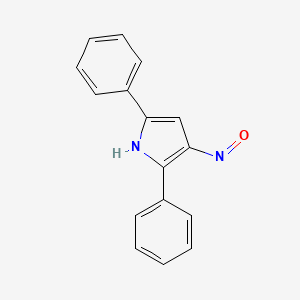![molecular formula C14H30N2O4Si B14450856 N-[3-(Triethoxysilyl)propyl]-L-prolinamide CAS No. 72947-47-8](/img/structure/B14450856.png)
N-[3-(Triethoxysilyl)propyl]-L-prolinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[3-(Triethoxysilyl)propyl]-L-prolinamide: is an organosilicon compound that combines the properties of both silicon and organic molecules It is characterized by the presence of a triethoxysilyl group attached to a propyl chain, which is further connected to an L-prolinamide moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-[3-(Triethoxysilyl)propyl]-L-prolinamide typically involves the reaction of 3-aminopropyltriethoxysilane with L-proline. The reaction is usually carried out in an organic solvent such as toluene or ethanol under reflux conditions. The process involves the formation of an amide bond between the amino group of the silane and the carboxyl group of L-proline .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions: N-[3-(Triethoxysilyl)propyl]-L-prolinamide can undergo various chemical reactions, including:
Hydrolysis: The triethoxysilyl group can hydrolyze in the presence of water, leading to the formation of silanol groups.
Condensation: The silanol groups can further condense to form siloxane bonds, which are essential in the formation of siloxane networks.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethoxy groups are replaced by other nucleophiles[][2].
Common Reagents and Conditions:
Hydrolysis: Typically carried out in aqueous or alcoholic solutions at room temperature.
Condensation: Often facilitated by acidic or basic catalysts.
Substitution: Requires nucleophiles such as amines or alcohols under mild conditions[][2].
Major Products Formed:
Siloxane Networks: Formed through hydrolysis and condensation reactions.
Substituted Derivatives: Formed through nucleophilic substitution reactions[][2].
Applications De Recherche Scientifique
Chemistry: N-[3-(Triethoxysilyl)propyl]-L-prolinamide is used as a coupling agent to enhance the adhesion between organic and inorganic materials. It is also employed in the synthesis of hybrid materials and functionalized surfaces[3][3].
Biology: In biological research, this compound is used to modify surfaces for cell culture applications. It can improve the biocompatibility and functionality of biomaterials[3][3].
**Medicine:
Propriétés
Numéro CAS |
72947-47-8 |
|---|---|
Formule moléculaire |
C14H30N2O4Si |
Poids moléculaire |
318.48 g/mol |
Nom IUPAC |
(2S)-N-(3-triethoxysilylpropyl)pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C14H30N2O4Si/c1-4-18-21(19-5-2,20-6-3)12-8-11-16-14(17)13-9-7-10-15-13/h13,15H,4-12H2,1-3H3,(H,16,17)/t13-/m0/s1 |
Clé InChI |
ZOVDFFOIWBSETC-ZDUSSCGKSA-N |
SMILES isomérique |
CCO[Si](CCCNC(=O)[C@@H]1CCCN1)(OCC)OCC |
SMILES canonique |
CCO[Si](CCCNC(=O)C1CCCN1)(OCC)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Butyl [(5-tert-butyl-2-hydroxyphenyl)sulfanyl]acetate](/img/structure/B14450789.png)

![1H-Indole-2,3-dione, 1-[2-(4-bromophenyl)-2-oxoethyl]-](/img/structure/B14450801.png)
![Diethyl methyl{4-[(1,3-thiazol-2-yl)oxy]phenyl}propanedioate](/img/structure/B14450808.png)


![Methyl [(1S,2S)-2-hexylcyclopropyl]acetate](/img/structure/B14450819.png)


![N'-[3-(dimethylamino)propyl]benzenecarboximidamide](/img/structure/B14450836.png)
![6-[(Cyclohexyloxy)carbonyl]cyclohex-3-ene-1-carboxylic acid](/img/structure/B14450837.png)

